Introduction: The Strategic Role of H-Asp(OtBu)-NH2·HCl in Peptide Chemistry
Introduction: The Strategic Role of H-Asp(OtBu)-NH2·HCl in Peptide Chemistry
An In-depth Technical Guide to the Chemical Properties and Applications of H-Asp(OtBu)-NH2·HCl
L-Aspartic acid γ-tert-butyl ester α-amide hydrochloride, commonly abbreviated as H-Asp(OtBu)-NH2·HCl, is a specialized amino acid derivative of critical importance in modern peptide synthesis and drug development. It serves as a key building block for the introduction of a C-terminal aspartic acid amide residue into a peptide sequence. The strategic placement of a tert-butyl (OtBu) ester on the side-chain carboxyl group provides temporary protection, a feature essential for navigating the complexities of peptide synthesis.
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, handling, and strategic applications of H-Asp(OtBu)-NH2·HCl. We will delve into the causality behind its use, focusing on the critical role of the OtBu protecting group in preventing undesirable side reactions and ensuring the integrity of the final peptide product. It is important to distinguish this compound (CAS No. 92786-68-0) from the more frequently documented L-Aspartic acid di-tert-butyl ester hydrochloride (H-Asp(OtBu)-OtBu·HCl), which has both its side-chain and C-terminal carboxyl groups protected as tert-butyl esters[1][2]. H-Asp(OtBu)-NH2·HCl is specifically designed for peptides terminating with an asparagine-like structure, combining a protected acidic side-chain with a primary amide at the C-terminus.
Core Physicochemical Properties
The physical and chemical characteristics of H-Asp(OtBu)-NH2·HCl dictate its handling, solubility, and reactivity. While specific experimental data for this exact amide derivative is less prevalent than for its di-ester counterpart, its properties can be reliably inferred from its constituent functional groups.
| Property | Value | Source / Rationale |
| Chemical Name | L-Aspartic acid γ-tert-butyl ester α-amide hydrochloride | IUPAC Nomenclature |
| Synonyms | H-Asp(OtBu)-NH2 HCl | Common Abbreviation[3] |
| CAS Number | 92786-68-0 | [3] |
| Molecular Formula | C₈H₁₇ClN₂O₃ | Derived from structure |
| Molecular Weight | 224.69 g/mol | Derived from formula |
| Appearance | White to off-white crystalline solid or powder | Typical for amino acid salts[1][4] |
| Solubility | Soluble in polar organic solvents like Methanol, DMF, and DMSO. | Inferred from similar compounds[1][5][6] |
| Melting Point | Not consistently reported; decomposition may occur. | General property of amino acid hydrochlorides |
| Optical Rotation | Specific rotation value depends on solvent and concentration. | General property of chiral molecules[1][2] |
Handling, Storage, and Stability
Proper handling and storage are paramount to maintaining the chemical integrity and purity of H-Asp(OtBu)-NH2·HCl.
Storage Conditions: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from moisture and light.[7][8] For optimal preservation, storage at 2-8°C or under freezer conditions (e.g., -20°C) is recommended, particularly for long-term use.[1][6] The hydrochloride salt form enhances stability compared to the free amine, but the ester linkage is susceptible to hydrolysis if exposed to moisture, especially under non-neutral pH conditions.
Handling Precautions: As with most chemical reagents, standard laboratory safety protocols should be observed. This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[7] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of fine particles.[9] The compound is generally stable under recommended storage conditions but should be kept away from strong oxidizing agents and strong acids, which could compromise the protecting group or the amide functionality.[7]
Strategic Application in Peptide Synthesis
The primary utility of H-Asp(OtBu)-NH2·HCl is in the synthesis of peptides that require a C-terminal aspartic acid amide. The presence of the tert-butyl protecting group on the side chain is not merely incidental; it is a deliberate and crucial strategic choice.
The Imperative of Side-Chain Protection: In peptide synthesis, all reactive functional groups not involved in the formation of the peptide bond must be masked or "protected" to prevent unwanted side reactions.[10] For aspartic acid, the side-chain carboxylic acid is a potent nucleophile, particularly after activation of the incoming amino acid's C-terminus. Without protection, this can lead to chain branching or other modifications.
Preventing Aspartimide Formation: A more insidious side reaction involving aspartic acid residues is the formation of a cyclic aspartimide intermediate.[11][12] This occurs when the nitrogen atom of the peptide backbone attacks the side-chain carbonyl group, a reaction that is particularly favored under the basic conditions used for Fmoc-group removal (e.g., piperidine treatment) in Solid-Phase Peptide Synthesis (SPPS).[12] The bulky tert-butyl group on the side chain of H-Asp(OtBu)-NH2·HCl provides steric hindrance that effectively prevents this intramolecular cyclization, thereby preserving the correct peptide backbone structure.[11]
Caption: Role of the OtBu group in preventing aspartimide formation.
Protecting Group Cleavage: The Final Step
The tert-butyl group is classified as an acid-labile protecting group, meaning it is stable to the basic and nucleophilic conditions encountered during peptide synthesis but can be cleanly removed with strong acid treatment.[13]
Mechanism of Cleavage: The final step in synthesizing a peptide containing an Asp(OtBu) residue is the global deprotection, which simultaneously removes side-chain protecting groups and cleaves the peptide from the solid-phase resin.[14] This is typically accomplished using a "cocktail" containing a strong acid, most commonly Trifluoroacetic Acid (TFA).[10][13]
The cleavage mechanism proceeds via protonation of the ester oxygen, followed by the loss of a stable tert-butyl carbocation. This carbocation is then quenched by scavenger molecules included in the cleavage cocktail to prevent it from reacting with sensitive residues in the peptide, such as tryptophan or methionine.[14]
Caption: Acid-catalyzed cleavage of the tert-butyl protecting group.
Analytical Characterization
Confirming the identity and purity of both the H-Asp(OtBu)-NH2·HCl starting material and the final peptide product is essential. A combination of chromatographic and spectroscopic techniques is typically employed.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of amino acid derivatives and peptides.[15] A reversed-phase HPLC method can effectively separate the target compound from any impurities, with purity typically reported as a percentage of the total peak area.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR provides detailed structural information.[16] For H-Asp(OtBu)-NH2·HCl, characteristic signals would include a prominent singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group, and distinct signals for the α- and β-protons of the aspartic acid backbone.[4] The amide protons would also be visible, typically as broad signals.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound, providing definitive evidence of its identity.[1]
The combination of these techniques provides a comprehensive characterization, ensuring the quality required for successful drug discovery and development workflows.[15][17]
Experimental Protocols
The following protocols are illustrative and should be adapted based on the specific peptide sequence and synthesis scale.
Protocol 1: Solution-Phase Coupling
This protocol describes coupling H-Asp(OtBu)-NH2·HCl to an N-terminally protected amino acid (e.g., Fmoc-Ala-OH).
-
Dissolution: Dissolve Fmoc-Ala-OH (1.0 eq), a coupling agent like HBTU (1.0 eq), and an activation base like DIEA (2.0 eq) in an appropriate solvent (e.g., DMF). Stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Neutralization: In a separate vessel, dissolve H-Asp(OtBu)-NH2·HCl (1.1 eq) in DMF and add DIEA (1.1 eq) to neutralize the hydrochloride salt, forming the free amine.
-
Coupling: Add the neutralized H-Asp(OtBu)-NH2 solution to the activated Fmoc-Ala-OH solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress using TLC or HPLC to confirm the consumption of the starting materials.
-
Workup: Once the reaction is complete, perform an aqueous workup to remove excess reagents and byproducts. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and dilute aqueous acid and base washes.
-
Purification: Purify the resulting dipeptide (Fmoc-Ala-Asp(OtBu)-NH2) by flash chromatography or recrystallization.
Protocol 2: Final Cleavage and Deprotection (from SPPS)
This protocol outlines the final cleavage of a peptide containing an Asp(OtBu) residue from a solid-phase resin (e.g., Rink Amide resin).
-
Resin Preparation: After completion of the peptide synthesis, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v). TIS acts as a carbocation scavenger.[14]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Reduce the volume of the filtrate with a stream of nitrogen and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with fresh cold ether two more times.
-
Drying and Purification: Dry the crude peptide pellet under vacuum. The peptide can then be purified to homogeneity using preparative reversed-phase HPLC.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Conclusion
H-Asp(OtBu)-NH2·HCl is a highly valuable, specialized reagent for peptide chemists. Its unique structure, featuring a C-terminal amide and a sterically bulky, acid-labile side-chain protecting group, makes it an indispensable tool for the synthesis of complex peptides. A thorough understanding of its chemical properties, particularly the rationale behind the tert-butyl protection strategy to mitigate aspartimide formation, is crucial for its effective use. By following validated protocols for handling, coupling, and deprotection, researchers can confidently incorporate this building block to achieve high-purity, structurally correct peptide targets for a wide range of scientific and therapeutic applications.
References
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Zhang, F., et al. (2015). The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. Analytical and Bioanalytical Chemistry, 407(15), 4427–4437. Retrieved from [Link]
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AAPPTec, LLC. (n.d.). Safety Data Sheet: H-Asp(OtBu)-OtBu HCl. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
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Jad, Y. E., et al. (2023). Advancing sustainable peptide synthesis. Green Chemistry. Retrieved from [Link]
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Patil, S. P., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(8), 1874–1882. Retrieved from [Link]
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Brinson, R. G., et al. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Pharmaceutical Research, 40, 2715–2728. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Peptide Synthesis. Retrieved from [Link]
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Chutide. (n.d.). H-Asp(OtBu)-NH2 HCl. Retrieved from [Link]
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